4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE
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Overview
Description
4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-chlorophenyl)thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . The compound’s anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE can be compared with other similar compounds such as:
4-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE: This compound lacks the thiazole ring and may exhibit different biological activities and chemical reactivity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has additional chlorine atoms and may have different physical and chemical properties.
The uniqueness of this compound lies in its thiazole ring, which imparts specific biological activities and chemical reactivity that are not present in other benzamide derivatives.
Properties
IUPAC Name |
4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGZQKISCURFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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